3-methyl-4-nitro-1H-indole
Overview
Description
3-Methyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-nitro-1H-indole typically involves the nitration of 3-methylindole. One common method is the reaction of 3-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the 4-nitro derivative .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 5, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: 3-Methyl-4-amino-1H-indole.
Substitution: 2-Bromo-3-methyl-4-nitro-1H-indole.
Oxidation: 3-Carboxy-4-nitro-1H-indole.
Scientific Research Applications
3-Methyl-4-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
3-Methylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitroindole: Lacks the methyl group, affecting its electron density and reactivity.
5-Nitroindole: The nitro group is positioned differently, leading to variations in chemical behavior and applications
Uniqueness: The electron-donating methyl group and electron-withdrawing nitro group create a unique electronic environment that enhances its reactivity and biological activity .
Biological Activity
3-Methyl-4-nitro-1H-indole is an indole derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antiviral, anti-inflammatory, and anticancer agent, making it a subject of extensive research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₉H₈N₂O₂
- CAS Number : 134271-94-6
The presence of a methyl group at position 3 and a nitro group at position 4 contributes to its unique electronic properties, enhancing its reactivity and biological activity compared to other indole derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Receptor Binding : The indole ring structure allows binding to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
- Electrophilic Substitution : The compound can undergo electrophilic substitution reactions, which are significant for modifying its structure for enhanced activity.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. It has shown efficacy against several viral strains due to its ability to inhibit viral replication through interaction with viral enzymes or host cell pathways.
Anti-inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects. It appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Effects
This compound has demonstrated promising anticancer activity in various studies. It induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Notably, it has been tested against different cancer cell lines, showing significant cytotoxicity.
Comparative Analysis with Similar Compounds
Compound Name | Structural Differences | Biological Activity |
---|---|---|
3-Methylindole | Lacks the nitro group | Lower reactivity and biological activity |
4-Nitroindole | Lacks the methyl group | Different electron density |
5-Nitroindole | Nitro group positioned differently | Variations in chemical behavior |
The differences in structure significantly affect the reactivity and biological activity of these compounds, highlighting the unique properties of this compound.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed that it induced apoptosis via the mitochondrial pathway, leading to a decrease in cell viability by up to 70% at certain concentrations .
Study on Anti-inflammatory Effects
In another study focusing on anti-inflammatory effects, researchers administered this compound in a murine model of inflammation. The results indicated a significant reduction in paw edema and inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
3-methyl-4-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-7-3-2-4-8(9(6)7)11(12)13/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMHPFAGQBYKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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